Dipropyl benzylidenepropanedioate
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Overview
Description
Dipropyl benzylidenepropanedioate is an organic compound with a complex structure that includes both aromatic and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl benzylidenepropanedioate typically involves the esterification of benzylidenepropanedioic acid with propanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dipropyl benzylidenepropanedioate can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Dipropyl benzylidenepropanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which dipropyl benzylidenepropanedioate exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Dipropyl disulfide
- Dipropyl trisulfide
- Methyl propyl trisulfide
Uniqueness
Dipropyl benzylidenepropanedioate is unique due to its combination of aromatic and ester functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific chemical characteristics.
Properties
CAS No. |
59832-48-3 |
---|---|
Molecular Formula |
C16H20O4 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
dipropyl 2-benzylidenepropanedioate |
InChI |
InChI=1S/C16H20O4/c1-3-10-19-15(17)14(16(18)20-11-4-2)12-13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3 |
InChI Key |
CFJDARMOGUDHBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(=CC1=CC=CC=C1)C(=O)OCCC |
Origin of Product |
United States |
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